NP3-146

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

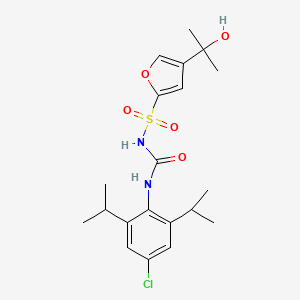

C20H27ClN2O5S |

|---|---|

Molecular Weight |

443.0 g/mol |

IUPAC Name |

1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea |

InChI |

InChI=1S/C20H27ClN2O5S/c1-11(2)15-8-14(21)9-16(12(3)4)18(15)22-19(24)23-29(26,27)17-7-13(10-28-17)20(5,6)25/h7-12,25H,1-6H3,(H2,22,23,24) |

InChI Key |

RTJGVFANTDWUEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O)C(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the NP3-146 NLRP3 Inhibitor: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of NP3-146, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This document details the inhibitor's interaction with its target, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome and its Role in Inflammation

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that assembles in response to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are signals of infection, cellular stress, or tissue injury.[1][4]

Activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor-alpha (TNF-α). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins like nigericin, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]

Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[1][3] This makes the NLRP3 inflammasome a highly attractive therapeutic target.

This compound: A Direct Inhibitor of the NLRP3 Inflammasome

This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. It is an analog of the well-characterized NLRP3 inhibitor MCC950.[1][5]

Mechanism of Action

This compound directly targets the NLRP3 protein to prevent its activation. The core of its mechanism lies in its ability to bind to the NACHT domain of NLRP3, an essential component for the protein's ATPase activity and subsequent oligomerization.

The crystal structure of the human NLRP3 NACHT domain in complex with this compound (PDB ID: 7ALV) reveals that the inhibitor binds to a pocket adjacent to the ATP-binding site.[5][6][7] This binding acts as an "intramolecular glue," locking the NLRP3 protein in an inactive conformation.[7] By stabilizing this closed, auto-inhibited state, this compound prevents the conformational changes that are necessary for NLRP3 to oligomerize and assemble the functional inflammasome complex.[5]

Specifically, the urea group of this compound forms a critical polar contact with Alanine 228 within the Walker A motif of the NACHT domain.[5][8] The inhibitor also establishes important interactions with Arginine 578 of the helical domain 2 (HD2) and Arginine 351 of the nucleotide-binding domain (NBD).[5][8] This intricate network of interactions effectively prevents ATP hydrolysis and the subsequent steps leading to inflammasome activation.

dot

Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified in cellular assays. The following table summarizes the reported potency of this compound. It is important to note the discrepancy in the reported IC50 values, which may be due to different experimental conditions or the specific analog used (e.g., a fluorescent probe version).

| Parameter | Cell Type | Stimulus | Value | Reference |

| IC50 for IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 171 nM | [9] |

| Concentration for NLRP3 activity inhibition | Not specified | Not specified | 20 nM | [10][11] |

| Effective concentration for regulating cleaved Caspase-1 and IL-1β | Bone Marrow-Derived Macrophages (BMDMs) | Not specified | 50-500 nM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)

This assay is fundamental for quantifying the inhibitory effect of compounds on NLRP3 inflammasome activation by measuring the secretion of mature IL-1β.

dot

Caption: Experimental Workflow for IL-1β Release Assay.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Complete DMEM (with 10% FBS, penicillin/streptomycin)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

Phosphate-buffered saline (PBS)

-

IL-1β ELISA kit

Procedure:

-

Cell Culture and Plating:

-

Culture BMDMs in complete DMEM.

-

Seed 2 x 10^5 BMDMs per well in a 96-well plate and allow them to adhere overnight.

-

-

Priming:

-

Prime the BMDMs with LPS (e.g., 1 µg/mL) for 4 hours.

-

-

Inhibition:

-

Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 15-30 minutes.

-

-

Activation:

-

Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) for 2 hours or ATP (e.g., 5 mM) for 45 minutes.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

-

Quantification of IL-1β:

-

Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

ASC Speck Formation Assay by Immunofluorescence

This assay visualizes the formation of the ASC speck, a hallmark of inflammasome assembly, and can be used to assess the inhibitory effect of this compound on this process.

dot

Caption: Experimental Workflow for ASC Speck Formation Assay.

Materials:

-

BMDMs

-

Glass coverslips

-

LPS, Nigericin/ATP, this compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 or 0.1% saponin in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation and Treatment:

-

Seed BMDMs on glass coverslips in a 24-well plate.

-

Prime, inhibit with this compound, and activate the cells as described in the IL-1β release assay protocol (Section 4.1).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[5]

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[5]

-

Incubate with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.[5]

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[5]

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

-

Acquire images using a confocal microscope.

-

-

Data Analysis:

-

Count the number of cells with a distinct, single, large ASC speck per cell.

-

Calculate the percentage of cells with ASC specks for each treatment condition.

-

Compare the percentage of speck-forming cells in this compound-treated samples to the vehicle-treated control.

-

In Vivo Studies

Currently, there is limited publicly available in vivo data specifically for this compound. However, its close analog, MCC950, has been extensively studied in various animal models of inflammatory diseases. These studies have demonstrated that inhibition of the NLRP3 inflammasome can be a viable therapeutic strategy. For instance, MCC950 has shown efficacy in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and in a mouse model of CAPS.[12] Given the similar mechanism of action, it is anticipated that this compound would exhibit comparable in vivo efficacy, though specific pharmacokinetic and pharmacodynamic studies for this compound are required to confirm this.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome that acts by directly binding to the NACHT domain and stabilizing the inactive conformation of the NLRP3 protein. This mechanism effectively prevents inflammasome assembly and the subsequent release of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on NLRP3-targeted therapeutics. Further in vivo studies on this compound will be crucial to fully elucidate its therapeutic potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]

- 5. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 7. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]

- 8. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NLRP3 Inflammasome Inhibitor: NP3-146 (NLRP3-IN-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Research into NLRP3 inflammasome inhibitors has identified several promising small molecules for the study of autoimmune and inflammatory diseases. Among these is the potent and selective inhibitor frequently referred to by two different identifiers: NP3-146 and NLRP3-IN-5. It is critical for researchers and drug development professionals to understand that This compound and NLRP3-IN-5 are synonyms for the same chemical entity. [1][2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and visual representations of its biological pathways and experimental workflows.

Compound Identification and Properties

This compound is a sulfonylurea-containing small molecule that acts as a potent inhibitor of the NLRP3 inflammasome.[3] It is structurally an analog of the well-characterized NLRP3 inhibitor, MCC950.[4][5]

| Property | Value | Source |

| Synonyms | NLRP3-IN-5 | [1][2][3] |

| IUPAC Name | 1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea | [3] |

| CAS Number | 210826-47-4 | [2][3] |

| Molecular Formula | C20H27ClN2O5S | [3] |

| Molecular Weight | 442.96 g/mol | [1][3] |

| Inhibitory Activity (IC50) | 0.171 µM (171 nM) for IL-1β release in LPS/Nigericin-stimulated BMDM cells | [2][6] |

Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide array of pathogenic and endogenous danger signals.[7][8] Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[9][10]

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein. Specifically, it binds to and locks the NACHT (NAIP, CIITA, HET-E, and TP1) domain of NLRP3.[2][6] This domain possesses essential ATPase activity and is critical for the oligomerization of NLRP3, a necessary step for inflammasome assembly and activation.[11][12][13] By locking the NACHT domain, this compound maintains the NLRP3 protein in an inactive conformation, thereby preventing inflammasome assembly and subsequent downstream events, including caspase-1 activation and the release of IL-1β and IL-18.[2][10]

References

- 1. This compound | NLRP3-IN-5 | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 8. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NP3-146: A Potent and Selective NLRP3 Inflammasome Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NP3-146, a novel small molecule inhibitor of the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NLRP3-mediated inflammation.

Introduction

This compound, also known as NLRP3-IN-5, is a potent and selective inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), triggers the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target. This compound has emerged as a valuable research tool and a potential therapeutic agent for its ability to specifically block the activation of the NLRP3 inflammasome.

Chemical Structure and Properties

This compound is a sulfonylurea derivative with the chemical formula C20H27ClN2O5S. Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonyl]urea |

| CAS Number | 210826-47-4 |

| Synonyms | NLRP3-IN-5 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H27ClN2O5S |

| Molecular Weight | 442.96 g/mol |

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. This, in turn, blocks the downstream cascade of inflammatory events.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is typically initiated by microbial components (e.g., lipopolysaccharide, LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

Once assembled, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.

NP3-146: A Technical Overview of a Potent NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP3-146 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Structurally related to the well-characterized inhibitor MCC950, this compound has emerged as a valuable tool for studying the role of NLRP3 in various pathological conditions and represents a promising scaffold for the development of novel therapeutics. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of this compound.

Discovery and Development Landscape

This compound was developed as part of the ongoing effort to identify and optimize small molecule inhibitors of the NLRP3 inflammasome. While the specific details of its discovery are not extensively published in public literature, it is understood to be a derivative of the sulfonylurea chemical class, similar to MCC950. The development of such inhibitors is driven by the significant therapeutic potential of targeting NLRP3 in diseases such as cryopyrin-associated periodic syndromes (CAPS), gout, cardiovascular diseases, and neurodegenerative disorders.[1] Companies like Nodthera have been actively patenting novel NLRP3 inhibitors, highlighting the intense research and development in this area.[2][3][4]

Mechanism of Action

This compound exerts its inhibitory effect through direct binding to the NACHT domain of the NLRP3 protein.[5] This interaction stabilizes the inactive conformation of NLRP3, thereby preventing its ATP hydrolysis-dependent activation and subsequent oligomerization.[6][7] By locking NLRP3 in this inactive state, this compound effectively blocks the assembly of the inflammasome complex, which in turn inhibits the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[8]

The crystal structure of the human NLRP3 NACHT domain in complex with this compound (PDB ID: 7ALV) has provided detailed insights into the molecular interactions underpinning its inhibitory activity.[6][7][9] Key binding interactions have been identified, including hydrogen bonds with the backbone of Ala228 in the Walker A motif and with the side chain of Arg578.[6] These interactions are crucial for stabilizing the inactive state of the protein.

Signaling Pathway of NLRP3 Inflammasome and Inhibition by this compound

Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.

Quantitative Data

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 (IL-1β release) | 0.171 µM (171 nM) | Lipopolysaccharide (LPS) and Nigericin-stimulated Bone Marrow-Derived Macrophages (BMDMs) | [5] |

| Inhibitory Concentration (IL-1β release) | 20 nM | Not specified | [7] |

Note: Further quantitative data regarding binding affinity (Kd), a broader range of IC50/EC50 values in different cellular assays, pharmacokinetic properties (ADME), and in vivo efficacy are not publicly available for this compound. For context, the related compound MCC950 has a reported KD value of 20 nM for binding to NLRP3.[10]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize NLRP3 inhibitors like this compound.

IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)

This assay is a cornerstone for evaluating the potency of NLRP3 inhibitors.

Objective: To measure the concentration-dependent inhibition of IL-1β secretion from stimulated BMDMs by this compound.

Methodology:

-

Cell Culture: Primary bone marrow cells are harvested from mice and differentiated into macrophages over 7 days in the presence of M-CSF.

-

Priming: BMDMs are seeded in 96-well plates and primed with Lipopolysaccharide (LPS; typically 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for 30-60 minutes.

-

NLRP3 Activation: The NLRP3 inflammasome is activated by adding a second stimulus, such as Nigericin (a potassium ionophore, typically 5-20 µM) or ATP (typically 5 mM), for 30-60 minutes.

-

Supernatant Collection: The cell culture supernatants are collected.

-

IL-1β Quantification: The concentration of mature IL-1β in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of IL-1β release is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

ASC Speck Formation Assay

This imaging-based assay visualizes the assembly of the ASC adaptor protein into a large signaling complex, a hallmark of inflammasome activation.

Objective: To assess the ability of this compound to inhibit the formation of ASC specks in response to NLRP3 activation.

Methodology:

-

Cell Line: Immortalized macrophage cell lines stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP or ASC-mCherry) are commonly used.

-

Cell Seeding and Priming: Cells are seeded on glass-bottom plates or coverslips and primed with LPS as described in the IL-1β release assay.

-

Inhibitor Treatment: Cells are pre-treated with this compound or vehicle control.

-

NLRP3 Activation: NLRP3 is activated with a stimulus like Nigericin or ATP.

-

Imaging: Live-cell or fixed-cell imaging is performed using a fluorescence microscope.

-

Quantification: The percentage of cells containing a distinct, large fluorescent aggregate (the ASC speck) is quantified in multiple fields of view for each treatment condition.

-

Data Analysis: The reduction in the percentage of ASC speck-positive cells in the presence of this compound is calculated to determine its inhibitory effect on inflammasome assembly.

Generalized Discovery and Development Workflow for an NLRP3 Inhibitor

References

- 1. WO2020208249A1 - Nlrp3 inflammasome inhibition - Google Patents [patents.google.com]

- 2. A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. Nodthera reports new NLRP3 inflammasome inhibitors | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of a small molecule inhibitor of the NLRP3 inflammasome and its potential use for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NP3-146 in Inflammasome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. NP3-146, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a valuable tool for researchers studying inflammasome-driven pathologies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.

Mechanism of Action of this compound

This compound is an analog of MCC950, a well-characterized inhibitor of the NLRP3 inflammasome.[1] The primary mechanism of action for this compound involves its direct binding to the NACHT domain of the NLRP3 protein.[2] This interaction stabilizes the inactive conformation of NLRP3, thereby preventing its self-association and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[3] By inhibiting the formation of the NLRP3 inflammasome complex, this compound effectively blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2]

The precise binding site of this compound within the NLRP3 NACHT domain has been elucidated through the crystal structure of the human NLRP3 NACHT domain in complex with this compound (PDB: 7ALV).[4][5] This structural information is invaluable for the rational design and optimization of next-generation NLRP3 inhibitors.

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Cell Type | Stimulation | IC50 Value | Reference |

| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | LPS and Nigericin | 0.171 µM | [2] |

| NLRP3 Activity and IL-1β Release | Not Specified | Not Specified | 20 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound in inflammasome research.

NLRP3 Inflammasome Activation and Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in primary mouse BMDMs and the assessment of the inhibitory effect of this compound.

Materials:

-

Bone marrow cells isolated from mice

-

L-929 cell-conditioned medium (as a source of M-CSF)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kit for mouse IL-1β

Procedure:

-

BMDM Differentiation:

-

Culture bone marrow cells in RPMI 1640 supplemented with 20% L-929 cell-conditioned medium for 7 days to differentiate them into macrophages.

-

On day 7, harvest the differentiated BMDMs and seed them in 96-well plates at a density of 1 x 10^5 cells/well.

-

-

Priming:

-

Prime the BMDMs with LPS (1 µg/mL) for 4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.

-

-

Inhibition with this compound:

-

After the priming step, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM).

-

Pre-incubate the cells with this compound for 30 minutes at 37°C.

-

-

NLRP3 Activation:

-

Add Nigericin (10 µM) to the wells to activate the NLRP3 inflammasome.

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection and Analysis:

-

Centrifuge the plates at 500 x g for 5 minutes.

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Western Blot Analysis of Caspase-1 Cleavage

This protocol details the detection of the active form of caspase-1 (p20 subunit) in cell lysates and supernatants by Western blotting to confirm the inhibitory effect of this compound on inflammasome activation.

Materials:

-

BMDMs or THP-1 cells

-

LPS

-

Nigericin

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-caspase-1 (for pro-caspase-1 and p20 subunit), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment:

-

Seed and treat cells with LPS, this compound, and Nigericin as described in the previous protocol.

-

-

Sample Preparation:

-

Supernatants: Collect the cell culture supernatants and concentrate the proteins using methods such as trichloroacetic acid (TCA) precipitation.

-

Cell Lysates: Wash the cells with cold PBS and lyse them with RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from cell lysates and concentrated supernatants on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Probe the cell lysate blot with an anti-GAPDH antibody as a loading control.

-

ASC Speck Formation Assay by Immunofluorescence

This protocol describes the visualization of ASC speck formation, a hallmark of inflammasome activation, and its inhibition by this compound using immunofluorescence microscopy.[1][7][8]

Materials:

-

BMDMs or THP-1 cells cultured on glass coverslips

-

LPS

-

Nigericin

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-ASC

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Cell Treatment:

-

Seed cells on glass coverslips in a 24-well plate and treat with LPS, this compound, and Nigericin as described previously.

-

-

Fixation and Permeabilization:

-

After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-ASC antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

-

Imaging:

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Quantify the percentage of cells with ASC specks in different treatment groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the NLRP3 inflammasome signaling pathway, the point of inhibition by this compound, and a typical experimental workflow for its characterization.

Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.

Caption: Experimental workflow for characterizing this compound activity.

Conclusion

This compound is a powerful and specific inhibitor of the NLRP3 inflammasome, making it an indispensable tool for researchers investigating the role of NLRP3 in health and disease. Its well-defined mechanism of action, supported by structural data, provides a solid foundation for its use in target validation and drug discovery efforts. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the characterization of this compound and other potential NLRP3 inhibitors, facilitating further advancements in the field of inflammasome research.

References

- 1. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adipogen.com [adipogen.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to NP3-146 Target Binding and Engagement

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP3-146, also known as NLRP3-IN-5, is a potent and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound directly binds to the NACHT domain of NLRP3, locking it in an inactive conformation and thereby preventing its activation and the subsequent downstream inflammatory cascade. This guide provides a comprehensive overview of the target binding and engagement of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for assessing its activity.

Mechanism of Action: Direct Inhibition of the NLRP3 Inflammasome

This compound exerts its inhibitory effect through direct binding to the NACHT domain of the NLRP3 protein. The NACHT domain is a central component of NLRP3, responsible for its oligomerization and ATPase activity, which are essential for inflammasome activation.

The crystal structure of the human NLRP3 NACHT domain in complex with this compound and ADP (PDB ID: 7ALV) has elucidated the precise molecular interactions. This compound binds to a specific pocket within the NACHT domain, acting as a molecular glue that stabilizes the inactive conformation of NLRP3. This binding prevents the necessary conformational changes that are required for NLRP3 to oligomerize and form a functional inflammasome complex.

Key interactions include:

-

The urea group of this compound forms a critical polar contact with Alanine 228 (Ala228) of the Walker A motif.

-

The sulfonyl group of the inhibitor interacts with Arginine 351 (Arg351) of the nucleotide-binding domain (NBD).

-

This compound also establishes important interactions with Arginine 578 (Arg578) of the helical domain 2 (HD2).

By locking the NACHT domain in an inactive state, this compound effectively terminates the signaling cascade that leads to the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that a dissociation constant (Kd) for the direct binding of this compound to NLRP3 has not been publicly reported.

Table 1: Inhibitory Activity of this compound

| Assay Type | Cell Line | Stimulation | IC50 | Reference |

| IL-1β Release | Bone Marrow-Derived Macrophages (BMDM) | LPS/Nigericin | 0.171 µM | [1] |

| IL-1β Release | Not Specified | Not Specified | 20 nM | [2] |

Note: The discrepancy in the reported IC50 values may be attributable to different experimental conditions, such as cell type, stimulation method, or assay readout.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow: IL-1β Release Assay

Caption: Workflow for determining the IC50 of this compound using an IL-1β release assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for assessing this compound target engagement using CETSA.

Experimental Protocols

IL-1β Release Assay

This protocol is designed to determine the in-vitro efficacy of this compound by measuring the inhibition of IL-1β release from stimulated macrophages.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Human or Mouse IL-1β ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours in a 37°C, 5% CO2 incubator.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the LPS-containing medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Activation: Add nigericin (5 µM) to each well (except for negative controls) to activate the NLRP3 inflammasome. Incubate for 1-2 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol assesses the direct engagement of this compound with NLRP3 in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

Cells expressing NLRP3 (e.g., HEK293T overexpressing NLRP3, or a relevant immune cell line)

-

This compound

-

Vehicle control (e.g., DMSO)

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies: anti-NLRP3, anti-loading control (e.g., GAPDH), and appropriate secondary antibodies

-

Western blot equipment and reagents

-

Thermal cycler or heating block

Procedure:

-

Cell Treatment: Culture cells to confluency. Treat the cells with this compound at a desired concentration (e.g., 10x IC50) or with a vehicle control for 1 hour.

-

Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample.

-

Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-NLRP3 and anti-loading control antibodies.

-

Data Analysis: Quantify the band intensities for NLRP3 at each temperature. Normalize the NLRP3 signal to the loading control. Plot the percentage of soluble NLRP3 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Conclusion

This compound is a valuable research tool for studying the role of the NLRP3 inflammasome in health and disease. Its well-defined mechanism of action, characterized by direct binding to the NACHT domain of NLRP3, makes it a highly specific inhibitor. The experimental protocols provided in this guide offer a framework for researchers to investigate the target binding and engagement of this compound and to explore its therapeutic potential in various inflammatory conditions. Further studies are warranted to determine its binding affinity (Kd) and to establish a more comprehensive profile of its inhibitory activity across different cell types and disease models.

References

NP3-146: A Technical Guide for Investigating NLRP3-Driven Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a central role in the inflammatory response to a wide array of sterile and infectious stimuli.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[2][3] This has positioned the NLRP3 inflammasome as a key therapeutic target for a multitude of diseases. NP3-146, a potent and specific small-molecule inhibitor of NLRP3, has emerged as a valuable tool for investigating the role of the NLRP3 inflammasome in these disease states. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

This compound is a diarylsulfonylurea-containing compound and an analog of the well-characterized NLRP3 inhibitor MCC950.[1] It exerts its inhibitory effect through direct binding to the NACHT domain of the NLRP3 protein.[1][4][5] The NACHT domain possesses essential ATPase activity required for NLRP3 oligomerization and subsequent inflammasome assembly.[6][7]

The crystal structure of the human NLRP3 NACHT domain in complex with this compound (PDB: 7ALV) reveals that the inhibitor binds to a pocket formed by the four subdomains of the NACHT domain: the nucleotide-binding domain (NBD), helical domain 1 (HD1), winged-helix domain (WHD), and helical domain 2 (HD2).[1][8][9] this compound acts as a molecular glue, locking the NLRP3 protein in an inactive conformation and preventing the conformational changes necessary for its activation and the subsequent assembly of the inflammasome complex.[8][9] Specifically, the urea group of this compound forms a critical polar contact with Alanine 228 (Ala228) of the Walker A motif within the NBD, while its sulfonyl group interacts with Arginine 351 (Arg351).[1][10] It also forms important interactions with Arginine 578 (Arg578) of HD2.[10] By stabilizing this inactive state, this compound effectively blocks downstream events, including caspase-1 activation, and the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5][11]

Quantitative Data

The potency of this compound has been quantified in cell-based assays. The following table summarizes the key inhibitory concentration value.

| Parameter | Cell Type | Stimulation | Value | Reference |

| IC50 (IL-1β release) | Bone Marrow-Derived Macrophages (BMDMs) | LPS and Nigericin | 0.171 µM (171 nM) | [4][5] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

Mechanism of this compound Inhibition

Caption: this compound stabilizes the inactive conformation of the NLRP3 NACHT domain.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound on IL-1β release.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound.

Protocol 1: Determination of this compound IC50 for IL-1β Release in Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring IL-1β secretion.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

96-well cell culture plates

-

Mouse IL-1β ELISA kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of BMDMs:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with M-CSF for 6-7 days to differentiate them into macrophages.

-

On day 6 or 7, detach the cells, count them, and seed 2.5 x 10^5 cells per well in a 96-well plate. Allow the cells to adhere overnight.

-

-

Priming and Inhibition:

-

Prime the BMDMs with LPS (e.g., 500 ng/mL) in fresh media for 3-4 hours.[12]

-

Prepare serial dilutions of this compound in media.

-

After priming, gently wash the cells with PBS and replace the media with media containing the different concentrations of this compound. Incubate for 30-60 minutes.

-

-

NLRP3 Activation:

-

Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) to each well.

-

Incubate the plate for 1 hour at 37°C.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet any detached cells.

-

Carefully collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IL-1β concentration against the logarithm of the this compound concentration.

-

Perform a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the IL-1β release.

-

Protocol 2: Western Blot for Caspase-1 Cleavage

This protocol is used to visualize the inhibition of caspase-1 activation, a direct downstream effect of NLRP3 inflammasome assembly.

Materials:

-

BMDMs cultured and treated as described in Protocol 1 (in larger format plates, e.g., 12-well)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-caspase-1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

After treatment, collect both the cell culture supernatant and the adherent cells.

-

Lyse the adherent cells in RIPA buffer.

-

For enhanced detection of cleaved caspase-1, the supernatant can be combined with the cell lysate.[4]

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against caspase-1 overnight at 4°C. This will detect both the pro-caspase-1 (p45) and the cleaved active subunit (p20 or p10).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. A reduction in the cleaved caspase-1 band in the presence of this compound indicates inhibition.

-

Protocol 3: X-ray Crystallography of NLRP3 NACHT Domain with this compound (General Overview)

This protocol provides a general outline based on the successful crystallization of the NLRP3 NACHT domain with an inhibitor.[1][9]

Materials:

-

Expression vector containing the human NLRP3 NACHT domain (e.g., residues 131-679)

-

E. coli expression system

-

Purification resins (e.g., Ni-NTA, size-exclusion chromatography)

-

This compound

-

ADP

-

Crystallization screens and plates

Procedure:

-

Protein Expression and Purification:

-

Express the recombinant human NLRP3 NACHT domain in an E. coli expression system.

-

Purify the protein using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography, to obtain a highly pure and homogenous protein sample.

-

-

Complex Formation:

-

Incubate the purified NLRP3 NACHT domain with a molar excess of this compound and ADP. ADP is often included as it co-purifies with the NACHT domain and helps to stabilize its inactive conformation.[1]

-

-

Crystallization:

-

Screen for crystallization conditions using commercially available or in-house prepared screens. This is typically done using vapor diffusion methods (sitting or hanging drop).

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement, using a known NACHT domain structure as a search model.

-

Refine the structure and build the model of this compound into the electron density map. The final structure of the NLRP3 NACHT-NP3-146 complex was solved at a resolution of 2.8 Å.[1][8]

-

Conclusion

This compound is a potent and specific inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. Its ability to directly bind to the NACHT domain and stabilize the inactive conformation of NLRP3 makes it an invaluable research tool for dissecting the role of the NLRP3 inflammasome in various physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of NLRP3-driven diseases, ultimately contributing to the development of novel therapeutic strategies.

References

- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 8. Crystal Structure of NLRP3 NACHT Domain With an Inhibitor Defines Mechanism of Inflammasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. NLRP3 inflammasome-dependent and -independent interleukin-1β release by macrophages exposed to wear and corrosion products from CoCrMo implants | PLOS One [journals.plos.org]

- 12. rupress.org [rupress.org]

The NLRP3 Inflammasome Inhibitor NP3-146: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NP3-146, a potent and specific inhibitor of the NLRP3 inflammasome. This document details its chemical properties, mechanism of action, and provides comprehensive experimental protocols for its use in both in vitro and in vivo research settings.

Core Data Presentation

| Property | Value | Reference |

| CAS Number | 210826-47-4 | [1] |

| Molecular Weight | 442.96 g/mol | [1][2] |

| Synonyms | NLRP3-IN-5 | [1] |

Introduction to this compound and the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

This compound is a small molecule inhibitor that directly targets the NLRP3 protein. It functions by locking the NACHT domain of NLRP3 in an inactive conformation, thereby preventing the conformational changes necessary for inflammasome assembly and activation.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

The canonical activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is typically initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the NF-κB signaling pathway.

-

Activation (Signal 2): A diverse range of stimuli, including ATP, nigericin, and monosodium urate (MSU) crystals, can trigger the assembly of the NLRP3 inflammasome. This assembly involves the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.

The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and pyroptotic cell death. This compound directly binds to the NACHT domain of NLRP3, preventing its activation and the subsequent downstream signaling cascade.

Figure 1. Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Experimental Protocols

In Vitro Assessment of this compound Activity in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation and culture of murine BMDMs and the subsequent assessment of this compound's inhibitory effect on NLRP3 inflammasome activation.

3.1.1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs) [3][4][5]

-

Euthanize a C57BL/6 mouse according to institutional guidelines.

-

Sterilize the mouse by immersing it in 70% ethanol.

-

Dissect the femurs and tibias and remove all muscle and connective tissue.

-

Flush the bone marrow from the bones using a 27G needle and a syringe filled with DMEM.

-

Centrifuge the cell suspension at 300 x g for 10 minutes.

-

Lyse red blood cells using a suitable lysis buffer for 3 minutes at room temperature.

-

Wash the cells with DMEM and centrifuge again.

-

Resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF).

-

Culture the cells in non-tissue culture treated petri dishes at 37°C in a 5% CO2 incubator.

-

Add fresh differentiation medium on day 3.

-

Harvest the differentiated, adherent macrophages on day 7 for experiments.

3.1.2. NLRP3 Inflammasome Activation and Inhibition Assay [6][7]

-

Seed the differentiated BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Prime the cells with 500 ng/mL of lipopolysaccharide (LPS) in serum-free medium for 3-4 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.

-

Activate the NLRP3 inflammasome by adding 5 mM ATP for 30-45 minutes or 10 µM nigericin for 45-60 minutes.

-

Collect the cell culture supernatants for analysis.

-

Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Assess caspase-1 activation by performing a Western blot on the cell supernatants for the cleaved p20 subunit of caspase-1 (see section 3.3).

In Vivo Assessment of this compound in a Monosodium Urate (MSU)-Induced Peritonitis Model[8][9]

This protocol describes the induction of sterile peritonitis in mice using MSU crystals and the evaluation of this compound's anti-inflammatory effects.

-

Prepare MSU crystals by dissolving uric acid in NaOH at 70°C, allowing it to crystallize, and then washing and sterilizing the crystals.

-

Administer this compound (e.g., 10-50 mg/kg) or vehicle to C57BL/6 mice via intraperitoneal (i.p.) or oral administration.

-

After a designated pre-treatment time (e.g., 30-60 minutes), inject 0.5 mg of MSU crystals in sterile PBS into the peritoneal cavity of the mice.

-

At a specified time point post-MSU injection (e.g., 6 hours), euthanize the mice.

-

Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.

-

Centrifuge the peritoneal lavage fluid to pellet the cells.

-

Analyze the supernatant for IL-1β levels by ELISA.

-

Resuspend the cell pellet and perform cell counts and differential analysis (e.g., by flow cytometry) to determine the number of recruited neutrophils.

Western Blot Analysis of Cleaved Caspase-1 and IL-1β[8][10][11]

This protocol details the detection of the active, cleaved forms of caspase-1 and IL-1β in cell culture supernatants.

-

Precipitate the proteins from the collected cell culture supernatants using a methanol/chloroform precipitation method.

-

Wash the protein pellet with methanol and air-dry.

-

Resuspend the pellet in Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the cleaved p20 subunit of caspase-1 and the mature p17 subunit of IL-1β overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency and specificity make it suitable for a wide range of in vitro and in vivo applications. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of NLRP3 inhibition in various inflammatory conditions. It is recommended that researchers optimize these protocols for their specific experimental systems.

References

- 1. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [bio-protocol.org]

- 2. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [en.bio-protocol.org]

- 3. Isolation of BM Macrophage | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 4. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]

- 5. Video: Isolation and Culture of Bone Marrow-Derived Macrophages from Mice [jove.com]

- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to NP3-146: A Selective NLRP3 Inflammasome Inhibitor for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NP3-146, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This document consolidates essential information for researchers, including supplier and purchasing details, key technical data, experimental protocols, and a detailed visualization of its mechanism of action within the NLRP3 signaling pathway.

Core Concepts: this compound and the NLRP3 Inflammasome

The NOD-like receptor (NLR) family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] Its activation is a key driver of inflammation in response to a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[1][2]

This compound is an experimental drug that functions as a direct inhibitor of the NLRP3 inflammasome.[5] It is a derivative of the well-characterized NLRP3 inhibitor MCC950 and operates by locking the NACHT domain of the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade.[6][7] This mechanism of action effectively blocks the release of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[5]

Supplier and Purchasing Information

For researchers interested in procuring this compound for laboratory use, several suppliers are available. It is important to note that this compound is intended for research use only (RUO) and not for human or veterinary use.[8][9]

| Supplier | Product Name(s) | Catalog Number | Purity | Notes |

| Probechem | This compound | PC-21639 | >98% (HPLC) | Available in 5 mg and 10 mg quantities.[8] |

| DC Chemicals | This compound | DC73535 | - | - |

| TargetMol | This compound, NLRP3-IN-5 | T6078 | 99.21% | - |

| MedKoo Biosciences | This compound | 125973 | >98% | May require custom synthesis with a minimum order of 1 gram.[9] |

| MedChemExpress | This compound, NLRP3-IN-5, this compound sodium | HY-145087, HY-145087A | - | Also available as a sodium salt.[6][7] |

Technical Data and Properties

Below is a summary of the key physicochemical and biological properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | N-((4-chloro-2,6-diisopropylphenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide | [9] |

| Synonyms | NLRP3-IN-5 | [10] |

| CAS Number | 210826-47-4 | [5][8] |

| Molecular Formula | C20H27ClN2O5S | [5][9][11] |

| Molecular Weight | 442.96 g/mol | [5][9][11] |

| IC50 (IL-1β release) | 0.171 µM (in LPS/Nigericin-stimulated BMDM cells) | [6][7][12] |

| Mechanism of Action | Locks the NACHT domain of NLRP3 | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study NLRP3 inflammasome inhibition.

In Vitro Inhibition of IL-1β Release in Bone Marrow-Derived Macrophages (BMDMs)

This protocol is adapted from studies demonstrating the inhibitory effect of this compound on IL-1β release in lipopolysaccharide (LPS) and nigericin-stimulated bone marrow-derived macrophages (BMDMs).[6][7][12]

Materials:

-

Bone marrow cells from mice

-

L-929 cell-conditioned medium (as a source of M-CSF)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

ELISA kit for mouse IL-1β

Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L-929 cell-conditioned medium for 7 days to differentiate them into macrophages.

-

-

Cell Seeding:

-

Plate the differentiated BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.

-

-

Priming:

-

Prime the BMDMs with 1 µg/mL of LPS for 3-4 hours.

-

-

Inhibitor Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10,000 nM) for 30 minutes.[7]

-

-

NLRP3 Activation:

-

Stimulate the cells with 10 µM nigericin for 1 hour to activate the NLRP3 inflammasome.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of IL-1β inhibition for each concentration of this compound and determine the IC50 value.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for assessing this compound activity.

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Assessing this compound Inhibition of IL-1β Release.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound | NLRP3-IN-5 | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]

- 11. This compound Datasheet DC Chemicals [dcchemicals.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes for NP3-146: An In Vitro Inhibitor of the NLRP3 Inflammasome

Introduction

NP3-146 is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[5][6] this compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein, locking it in an inactive conformation and thereby preventing the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3][7]

Mechanism of Action

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by PAMPs like lipopolysaccharide (LPS) or endogenous cytokines such as TNF-α.[5][6][7] This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.[6][7]

-

Activation (Signal 2): A second stimulus, such as pore-forming toxins (e.g., nigericin), extracellular ATP, or crystalline substances, triggers the assembly of the inflammasome complex.[3][8] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4][7] This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[7]

Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3] It also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6] this compound acts by preventing the conformational changes in NLRP3 required for its activation, thus inhibiting the entire downstream signaling cascade.[7]

NLRP3 Inflammasome Signaling Pathway

Caption: A diagram illustrating the two-signal activation of the NLRP3 inflammasome and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various cell-based assays. The following tables summarize the reported quantitative data for this compound and the well-characterized inhibitor MCC950 for comparison.

Table 1: In Vitro Efficacy of this compound in THP-1 Macrophages

| Stimulus | Readout | IC50 (nM) |

|---|---|---|

| LPS + Nigericin | IL-1β Release | 57.5 |

| LPS + ATP | IL-1β Release | in the nanomolar range |

| LPS + MSU Crystals | IL-1β Release | in the nanomolar range |

Data sourced from studies on NLRP3 inhibitors.[9]

Table 2: Comparative In Vitro Efficacy of NLRP3 Inhibitors

| Compound | Cell Type | Stimulus | Readout | IC50 (µM) |

|---|---|---|---|---|

| This compound | BMDM | LPS + Nigericin | IL-1β Release | 0.171 |

| MCC950 | THP-1 | LPS + Nigericin | IL-1β Release | 0.0143 |

Data sourced from supplier information and research articles.[1][9]

Experimental Protocols

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol describes a method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in differentiated THP-1 cells, a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

ELISA kit for human IL-1β

-

LDH cytotoxicity assay kit

Experimental Workflow

Caption: Workflow for the in vitro assessment of this compound inhibition of the NLRP3 inflammasome in THP-1 cells.

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well.

-

Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

-

After differentiation, remove the PMA-containing medium, wash the cells gently with PBS, and add fresh culture medium. Allow the cells to rest for 24 hours.

-

-

Compound Treatment and Inflammasome Activation:

-

Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO).

-

Remove the medium from the rested cells and add the medium containing the different concentrations of this compound or vehicle. Pre-incubate for 30-60 minutes.

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 2-3 hours at 37°C.[6]

-

Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM. Incubate for 2 hours at 37°C.[6]

-

-

Data Collection and Analysis:

-

After the final incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatants for analysis.

-

Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-